Ethyl 2'-chloro-biphenyl-2-carboxylate CAS number and properties
Ethyl 2'-chloro-biphenyl-2-carboxylate CAS number and properties
An In-Depth Technical Guide to Ethyl 2'-chloro-biphenyl-2-carboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core characteristics, synthesis, and applications of Ethyl 2'-chloro-biphenyl-2-carboxylate, providing expert insights grounded in established scientific principles.
Introduction and Strategic Importance
Ethyl 2'-chloro-biphenyl-2-carboxylate is a substituted biaryl compound, a structural motif of significant interest in medicinal chemistry. The biphenyl scaffold is a privileged core in many biologically active molecules, and the specific substitution pattern of this compound—featuring a chlorine atom and an ethyl carboxylate group—makes it a versatile intermediate for organic synthesis.
The presence of the chlorine atom can modulate the compound's electronic properties and metabolic stability, while also providing a handle for further synthetic transformations.[1] The ethyl ester group often serves as a protected form of a carboxylic acid, a common pharmacophore that can present challenges with metabolic stability or membrane permeability.[2] Therefore, understanding the properties and synthesis of this specific ester is crucial for its strategic deployment in the synthesis of more complex target molecules, such as angiotensin-II-antagonists and other potential therapeutics.[3]
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its use in any research or development setting.
| Identifier | Value | Source |
| CAS Number | 773139-98-3 | [4] |
| Molecular Formula | C15H13ClO2 | [4] |
| Molecular Weight | 260.72 g/mol | [4] |
| IUPAC Name | ethyl 2-(2-chlorophenyl)benzoate | N/A |
| Appearance | Beige Powder/Solid | [5] |
Structural Representation:
A clear visualization of the molecular structure is essential for understanding its chemical reactivity and steric profile.
Caption: Chemical structure of Ethyl 2'-chloro-biphenyl-2-carboxylate.
While specific experimental data for the ethyl ester is not broadly published, the properties of the parent carboxylic acid, 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (CAS: 14498-95-4), provide a useful reference point.
| Property (for parent acid) | Value | Source |
| Molecular Weight | 232.66 g/mol | [6] |
| Boiling Point | 355.2 ± 17.0 °C at 760 mmHg | [7] |
| Density | 1.3 ± 0.1 g/cm³ | [7] |
| LogP | 3.47 | [7] |
The esterification from the carboxylic acid to the ethyl ester would be expected to decrease the melting point and increase the boiling point under vacuum, while also increasing its solubility in nonpolar organic solvents.[8]
Synthesis and Reaction Pathways
The construction of the substituted biphenyl core is the key challenge in synthesizing this molecule. Modern organometallic cross-coupling reactions are the methods of choice for this transformation, offering high yields and functional group tolerance. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used method.[9]
A logical and industrially scalable synthetic approach involves two primary stages:
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Formation of the Biaryl Core: A palladium-catalyzed Suzuki-Miyaura coupling between an appropriately substituted arylboronic acid and an aryl halide.
-
Esterification: Conversion of the resulting carboxylic acid to the corresponding ethyl ester.
Generalized Synthetic Workflow:
Caption: Generalized workflow for the one-pot synthesis of the target compound.
Detailed Experimental Protocol (Illustrative Suzuki Coupling)
The following protocol is an illustrative example based on standard Suzuki-Miyaura coupling procedures.[9] Researchers must adapt and optimize conditions based on laboratory-specific equipment and reagent purity.
Objective: To synthesize Ethyl 2'-chloro-biphenyl-2-carboxylate from Ethyl 2-bromobenzoate and 2-chlorophenylboronic acid.
Materials:
-
Ethyl 2-bromobenzoate
-
2-Chlorophenylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 equivalents)
-
Potassium Carbonate (K2CO3) (2.5 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Ethyl 2-bromobenzoate (1.0 eq), 2-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol to the flask.
-
Degassing: Bubble nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh3)4 (0.02 eq), to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
Biphenyl-2-carboxylic acid derivatives are critical intermediates in pharmaceutical manufacturing.[3] Ethyl 2'-chloro-biphenyl-2-carboxylate is a valuable building block for several reasons:
-
Scaffold for Angiotensin II Antagonists: The core structure is related to the sartans, a class of drugs used to treat high blood pressure. The biphenyl moiety is key for binding to the AT1 receptor.[3]
-
Precursor for Heterocyclic Synthesis: The ester and chloro-substituted biphenyl can be elaborated into more complex heterocyclic systems, which are of high interest in medicinal chemistry.
-
Fragment-Based Drug Design: As a substituted biaryl, it can be used as a fragment in screening campaigns to identify initial hits for novel biological targets.
Safety, Handling, and Storage
Hazard Profile (Inferred from Analogs):
-
Respiratory Irritation: May cause respiratory irritation.[5][11]
-
Harmful if Swallowed/Inhaled: May be harmful if swallowed or inhaled.[11]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side shields or goggles.[11]
-
In case of insufficient ventilation, wear a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fumes, or vapors.[5] Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[5]
Conclusion
Ethyl 2'-chloro-biphenyl-2-carboxylate is a strategically important chemical intermediate whose value is derived from its substituted biaryl core. Its synthesis is readily achieved through robust and scalable methods like the Suzuki-Miyaura cross-coupling. For medicinal chemists and process development scientists, this compound represents a key building block for accessing complex molecular architectures, particularly in the development of novel therapeutics. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.
References
-
Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756669, 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]
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G., S., & S., G. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]
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ChemSrc. (n.d.). 1,1'-biphenyl-4-carboxylic acid, 2'-chloro-, 2-(dimethylamino)ethyl ester, hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
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ChemSrc. (2025, August 25). 2'-Chlorobiphenyl-2-carboxylic acid | CAS#:14498-95-4. Retrieved from [Link]
- Google Patents. (n.d.). US4620025A - Process for the preparation of biphenyl intermediates.
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Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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ResearchGate. (n.d.). The synthetic applications of ethyl 2‐chloromethylquinoline‐3‐carboxylates. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of B. Ethyl 2-Chloro-2-formylacetate. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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